molecular formula C10H14N2O2 B2578617 Spiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione CAS No. 80355-06-2

Spiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione

Cat. No.: B2578617
CAS No.: 80355-06-2
M. Wt: 194.234
InChI Key: IFIAXYXFJVHQES-UHFFFAOYSA-N
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Description

Spiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione is a complex organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound features a unique spiro structure, which is characterized by a bicyclic octane ring fused to an imidazolidine ring. The spiro configuration imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione typically involves the reaction of bicyclo[3.2.1]octane derivatives with imidazolidine precursors under controlled conditions. One common method involves the use of a ring-opening polymerization technique, where the bicyclic lactone or lactam undergoes polymerization to form the desired spiro compound . The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of Spiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione may involve large-scale ring-opening polymerization processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction setups to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The spiro compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Spiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. This involves the translocation of phosphatidylserine, activation of caspases, and alteration of the BCL2/BAD protein ratio, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione is unique due to its specific spiro configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological efficacy, making it a valuable compound for various applications.

Properties

IUPAC Name

spiro[bicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-8-10(12-9(14)11-8)4-6-1-2-7(3-6)5-10/h6-7H,1-5H2,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIAXYXFJVHQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC3(C2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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